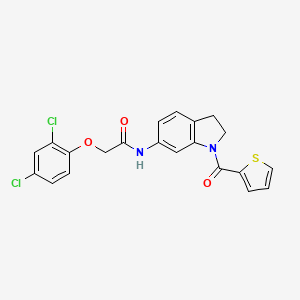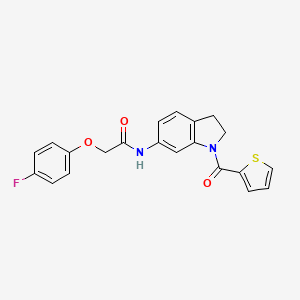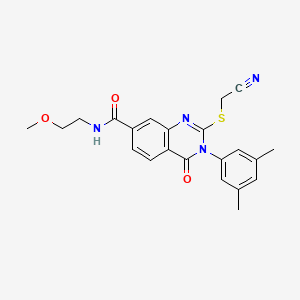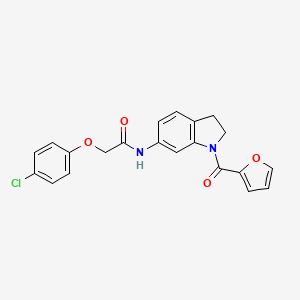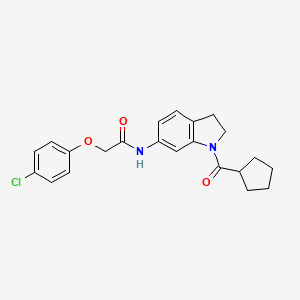
2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide
説明
2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide, also known as CPI-455, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential as a therapeutic agent. The compound has been shown to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which are involved in regulating gene expression.
作用機序
2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide functions as a BET inhibitor, which means that it targets the bromodomains of the BET family of proteins. These proteins are involved in regulating gene expression by binding to acetylated lysine residues on histones. By inhibiting the activity of BET proteins, 2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide disrupts gene transcription and leads to the downregulation of oncogenes, which are genes that contribute to the development of cancer.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit inflammation and reduce the production of pro-inflammatory cytokines. 2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide has also been shown to improve insulin sensitivity in obese mice, suggesting that it may have potential as a treatment for metabolic disorders.
実験室実験の利点と制限
One of the main advantages of 2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide for lab experiments is its specificity for BET proteins. Unlike other BET inhibitors, 2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide does not target other bromodomain-containing proteins, which reduces the risk of off-target effects. However, one limitation of 2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide is its low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the study of 2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide. One potential avenue is to investigate its efficacy as a combination therapy with other chemotherapeutic agents. Another direction is to explore its potential as a treatment for metabolic disorders, such as type 2 diabetes. Additionally, further research is needed to optimize the synthesis method for 2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide, as well as to develop more soluble analogs of the compound for use in experimental settings.
科学的研究の応用
2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a therapeutic agent. The compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. 2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting that it may have potential as a combination therapy.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c23-17-6-9-19(10-7-17)28-14-21(26)24-18-8-5-15-11-12-25(20(15)13-18)22(27)16-3-1-2-4-16/h5-10,13,16H,1-4,11-12,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALBWRGCQLGGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3397616.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B3397624.png)
![N-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3397632.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3397640.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-cyclopentylacetamide](/img/structure/B3397656.png)
![Methyl 3-[({[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetyl)amino]thiophene-2-carboxylate](/img/structure/B3397671.png)

